molecular formula C33H27D7N4O6 B1149997 Azelnidipine D7

Azelnidipine D7

Cat. No. B1149997
M. Wt: 589.69
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azelnidipine D7 is deuterium labeled Azelnidipine, which is a L-type calcium channel blocker.

Scientific Research Applications

Research on Azelnidipine D7's Effects on Hypertension and Cardiovascular Health

  • Effects on Voltage-Dependent Ba2+ Currents in Vascular Smooth Muscle : Azelnidipine's impact on L-type Ca2+ channels in guinea-pig vascular smooth muscle was investigated, revealing its potential effects on hypertension treatment (Zhu et al., 2006).
  • Clinical Efficacy in Chinese Patients with Hypertension : Studies on the effectiveness of Azelnidipine in Chinese patients with hypertension show its potential for reducing blood pressure and having cardiovascular protective effects (Chen et al., 2015).
  • Antioxidant Effects in Human Arterial Endothelial Cells : Azelnidipine demonstrates antioxidant activity in cultured human arterial endothelial cells, highlighting its potential benefit in oxidative stress-related cardiovascular diseases (Shinomiya et al., 2004).

Methodological Advancements in Azelnidipine D7 Research

  • Development of Spectrophotometric Methods : The development of UV-visible Spectrophotometric methods for Azelnidipine offers a more precise, accurate, and sensitive approach for its estimation (Richards et al., 2022).

Applications in Metabolic Disorders

  • Impact on Glucose Tolerance and Insulin Resistance : Studies indicate Azelnidipine's ability to improve insulin resistance and glucose tolerance, suggesting its utility in treating hypertensive patients with metabolic disorders (Shimada et al., 2015).

Applications in Cardiac Health

  • Protection in Hyperglycemia-Induced Cardiac Damage : Azelnidipine showed protective effects against hyperglycemia-induced cardiac damage, indicating its role in treating diabetic patients with cardiac complications (Kain et al., 2010).

properties

Product Name

Azelnidipine D7

Molecular Formula

C33H27D7N4O6

Molecular Weight

589.69

IUPAC Name

3-O-(1-benzhydrylazetidin-3-yl) 5-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3/i1D3,2D3,20D

SMILES

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.